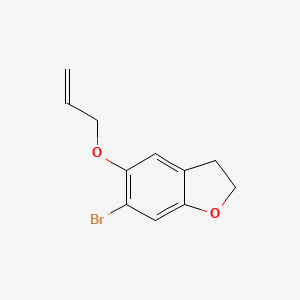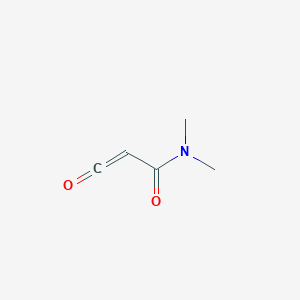
N,N-Dimethyl-3-oxoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-oxoprop-2-enamide: is an organic compound with the molecular formula C6H9NO It is a derivative of amides and is characterized by the presence of a carbonyl group conjugated with a double bond and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N,N-Dimethyl-3-oxoprop-2-enamide is through the direct amidation of acrylic acid with dimethylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Transamidation: Another method involves the transamidation of acrylamide with dimethylamine. This reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-3-oxoprop-2-enamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form N,N-dimethylpropionamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Corresponding oxides.
Reduction: N,N-dimethylpropionamide.
Substitution: Various substituted amides and alcohols.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-oxoprop-2-enamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and water treatment.
Biology: In biological research, this compound is used as a crosslinking agent for proteins and nucleic acids. It helps in studying protein-protein interactions and DNA-protein interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of resins, plastics, and synthetic fibers. It is also employed as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-oxoprop-2-enamide involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to crosslinking, which stabilizes the structure of these biomolecules. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Acrylamide: Similar in structure but lacks the dimethyl groups.
N,N-Dimethylformamide: Similar in having dimethyl groups but differs in the presence of a formyl group instead of an acryl group.
N,N-Dimethylacetamide: Similar in having dimethyl groups but differs in the presence of an acetamide group instead of an acryl group.
Uniqueness: N,N-Dimethyl-3-oxoprop-2-enamide is unique due to its conjugated carbonyl and amide groups, which provide distinct reactivity patterns. Its ability to participate in both nucleophilic addition and substitution reactions makes it versatile in various chemical and industrial applications.
Properties
CAS No. |
157372-63-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
InChI |
InChI=1S/C5H7NO2/c1-6(2)5(8)3-4-7/h3H,1-2H3 |
InChI Key |
WHZXABKYMBDTSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


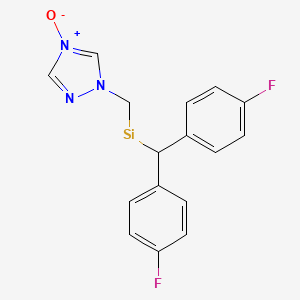

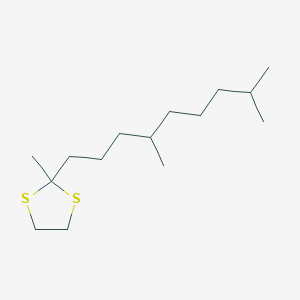
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
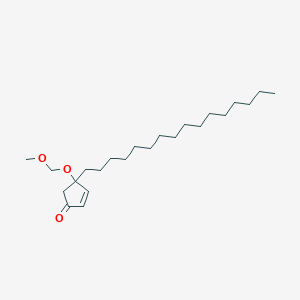
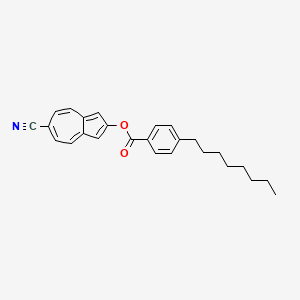

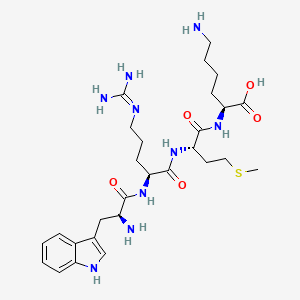
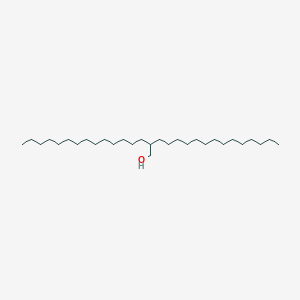

![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)

